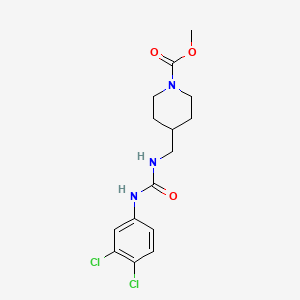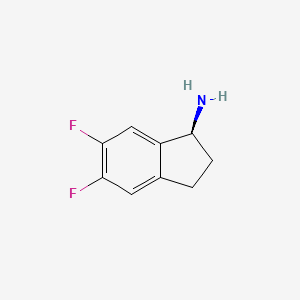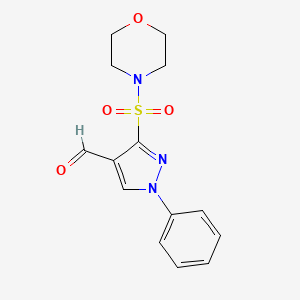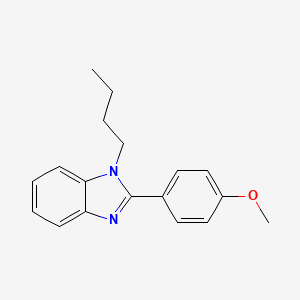
1-butyl-2-(4-methoxyphenyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-butyl-2-(4-methoxyphenyl)-1H-benzimidazole” belongs to the benzimidazole class of compounds . Benzimidazoles are a type of organic compound consisting of a benzene ring fused to an imidazole ring. They are an important class of heterocycles and are found in a variety of natural and synthetic products .
Synthesis Analysis
While specific synthesis methods for “1-butyl-2-(4-methoxyphenyl)-1H-benzimidazole” are not available, benzimidazoles are generally synthesized through the reaction of o-phenylenediamine with a carboxylic acid . The reaction is typically carried out under acidic conditions .Scientific Research Applications
Angiotensin II Receptor Antagonism
1-Butyl-2-(4-methoxyphenyl)-1H-benzimidazole derivatives have been explored for their potential as angiotensin II (AII) receptor antagonists. These compounds, through chemical modification to yield prodrugs, showed marked increases in oral bioavailability and significantly potentiated the inhibitory effect on AII-induced pressor response in rats, highlighting their potential application in hypertension management (Kubo et al., 1993).
Gastric (H+/K+)-ATPase Inhibition
A series of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles, structurally related to 1-butyl-2-(4-methoxyphenyl)-1H-benzimidazole, were synthesized and demonstrated to be potent inhibitors of gastric (H+/K+)-ATPase. These compounds exhibited more potent inhibition of pentagastrin-stimulated acid secretion in rats than the reference compound, suggesting their utility in treating acid-related gastric disorders (Homma et al., 1997).
Anticancer Activity
Palladium(II) and platinum(II) complexes containing benzimidazole ligands, including 1-butyl-2-(4-methoxyphenyl)-1H-benzimidazole derivatives, have been synthesized and shown to possess potential anticancer properties. These complexes were evaluated for their structures using various physico-chemical techniques and demonstrated activity against several cancer cell lines, comparable to that of cisplatin, indicating their promise as anticancer agents (Ghani & Mansour, 2011).
Corrosion Inhibition
1-Butyl-2-(4-methylphenyl)benzimidazole, a close analogue of 1-butyl-2-(4-methoxyphenyl)-1H-benzimidazole, has been theoretically predicted and experimentally verified to serve as an effective corrosion inhibitor for mild steel in hydrochloric acid. This suggests that similar benzimidazole derivatives could offer protective qualities against corrosion, beneficial for industrial applications (Xu et al., 2015).
Electroluminescence and Mechanochromism
N-substituted tetraphenylethene-based benzimidazoles, akin to 1-butyl-2-(4-methoxyphenyl)-1H-benzimidazole, exhibit aggregation-induced emission, fast-recoverable mechanochromism, and blue electroluminescence. These properties suggest their potential for use in optoelectronic devices and sensors, offering insights into the versatility of benzimidazole derivatives in materials science (Zhang et al., 2018).
Future Directions
properties
IUPAC Name |
1-butyl-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-4-13-20-17-8-6-5-7-16(17)19-18(20)14-9-11-15(21-2)12-10-14/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVZRVMUCYCYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

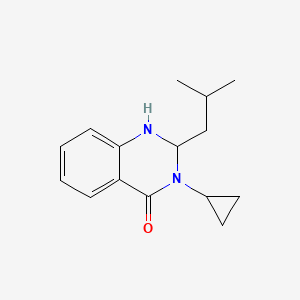
![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)
amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2581027.png)
![2-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2581028.png)
![Tert-butyl N-(2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-yl)carbamate](/img/structure/B2581029.png)
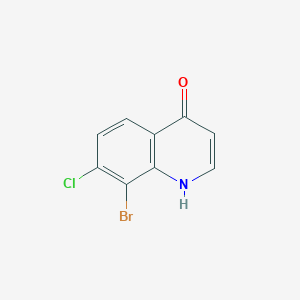

![N-[2-[[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2581033.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581035.png)
![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2581036.png)
